![molecular formula C10H8BrN B1449664 8-Bromo-3-methylisoquinoline CAS No. 1416713-03-5](/img/structure/B1449664.png)
8-Bromo-3-methylisoquinoline
Overview
Description
8-Bromo-3-methylisoquinoline is a chemical compound with the CAS Number: 1416713-03-5 . It has a molecular weight of 222.08 and its IUPAC name is this compound . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-methyl-8-bromoisoquinoline with n-butyllithium in tetrahydrofuran at -78℃ for 0.5h under an inert atmosphere . This is followed by the addition of N,N-dimethyl-formamide in tetrahydrofuran at -78℃ for 1h .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H8BrN . The InChI code for the compound is 1S/C10H8BrN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is sealed in dry conditions and stored at room temperature .
Scientific Research Applications
Photolytic Synthesis Applications
8-Bromo-3-methylisoquinoline has been utilized in the photolytic synthesis of various compounds. For instance, it was used in the total photolytic synthesis of (±)-pronuciferine, (±)-O-methylorientalinone, and (±)-O-methylkreysiginone (Kametani, Sugahara, Sugi, Shibuya, & Fukumoto, 1971). These syntheses are significant in the field of organic chemistry, contributing to the understanding of complex chemical reactions and the creation of novel compounds.
Applications in Supramolecular Chemistry
This compound has also been explored in the field of supramolecular chemistry. It played a role in the study of the dynamics of noncovalent supramolecular complexes, particularly in the context of chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes (Fuss, Siehl, Olenyuk, & Stang, 1999). This research is vital for understanding the interactions and behaviors of molecules in complex systems, which has implications for materials science and molecular engineering.
Synthesis of Heterocyclic Compounds
Another significant application of this compound is in the synthesis of heterocyclic compounds. An example is its use in the alternative synthesis of "Isocularine" by an intramolecular Ullmann reaction (Kametani, Fukumoto, & Fujihara, 1972). The development of new synthetic routes for heterocyclic compounds is crucial in medicinal chemistry and drug development.
Safety and Hazards
The safety information for 8-Bromo-3-methylisoquinoline indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
8-bromo-3-methylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSOASVAUHHEBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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